molecular formula C9H5F6NS B13343969 2,4-Bis-(trifluoromethyl)thiobenzamide

2,4-Bis-(trifluoromethyl)thiobenzamide

Cat. No.: B13343969
M. Wt: 273.20 g/mol
InChI Key: NIOHXOHOEWBHBW-UHFFFAOYSA-N
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Description

2,4-Bis-(trifluoromethyl)thiobenzamide is a chemical compound with the molecular formula C9H5F6NS It is characterized by the presence of two trifluoromethyl groups attached to a thiobenzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis-(trifluoromethyl)thiobenzamide typically involves the introduction of trifluoromethyl groups into a thiobenzamide structure. One common method includes the reaction of 2,4-dichlorobenzoyl chloride with trifluoromethylthiolate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction parameters such as temperature, pressure, and solvent choice are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 2,4-Bis-(trifluoromethyl)thiobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiocarbonyl group to a thioether.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers.

    Substitution: Various substituted thiobenzamides depending on the nucleophile used.

Scientific Research Applications

2,4-Bis-(trifluoromethyl)thiobenzamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of 2,4-Bis-(trifluoromethyl)thiobenzamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

    4-(Trifluoromethyl)thiobenzamide: Similar structure but with only one trifluoromethyl group.

    2,4-Dichlorobenzamide: Similar core structure but with chlorine substituents instead of trifluoromethyl groups.

Uniqueness: 2,4-Bis-(trifluoromethyl)thiobenzamide is unique due to the presence of two trifluoromethyl groups, which significantly influence its chemical reactivity and biological activity. The trifluoromethyl groups enhance the compound’s stability and lipophilicity, making it more effective in various applications compared to its analogs.

Properties

Molecular Formula

C9H5F6NS

Molecular Weight

273.20 g/mol

IUPAC Name

2,4-bis(trifluoromethyl)benzenecarbothioamide

InChI

InChI=1S/C9H5F6NS/c10-8(11,12)4-1-2-5(7(16)17)6(3-4)9(13,14)15/h1-3H,(H2,16,17)

InChI Key

NIOHXOHOEWBHBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)C(=S)N

Origin of Product

United States

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